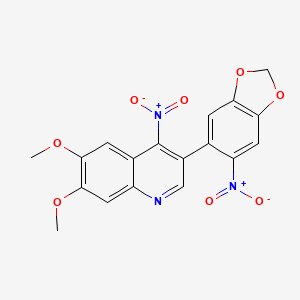
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C10H9NO2. It is a derivative of isoindolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound features a hydroxy group and an ethenyl group attached to the isoindolinone core, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzo[e]isoindolinone.
Addition of Alkyllithium: The starting material is treated with alkyllithium compounds (such as s-BuLi, n-BuLi, MeLi, or i-PrLi) in tetrahydrofuran (THF) at 0°C.
Lactam Ring Opening: The reaction proceeds with the opening of the lactam ring.
Intramolecular Cyclization: Finally, an intramolecular cyclization occurs, leading to the formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and ethenyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Similar structure with a phenyl group instead of an ethenyl group.
2,3-Dihydro-3-hydroxy-1H-isoindol-1-one: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
2-tert-butyl-5-chloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one: Contains a tert-butyl and chloro group, leading to different chemical properties.
Uniqueness
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both hydroxy and ethenyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
704908-59-8 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-ethenyl-3-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C10H9NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6,9,12H,1H2 |
Clé InChI |
WRBPPSOGBNWVSR-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C(C2=CC=CC=C2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
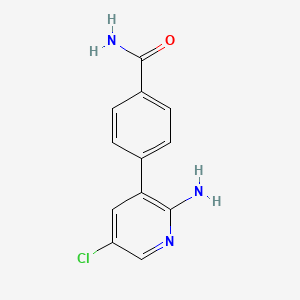
![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
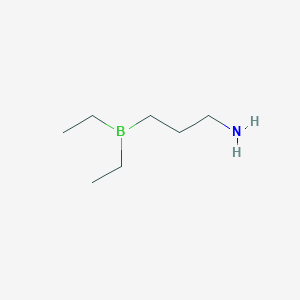
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
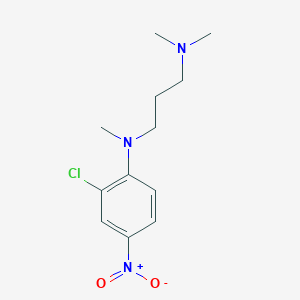

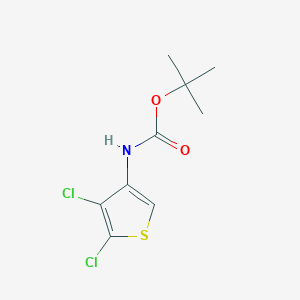
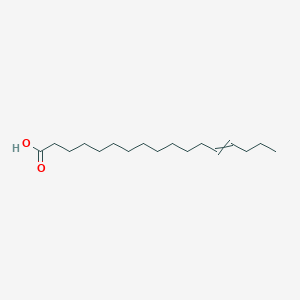
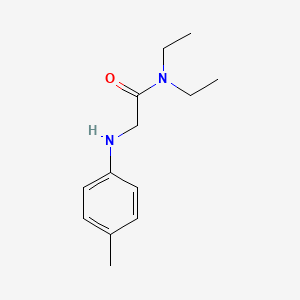
![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
